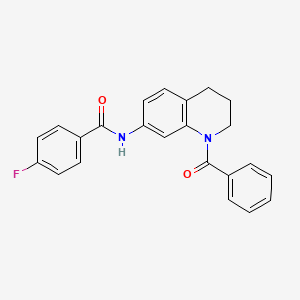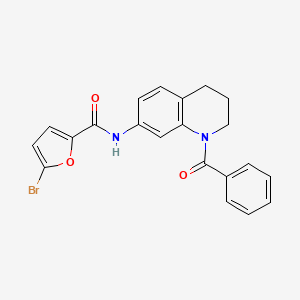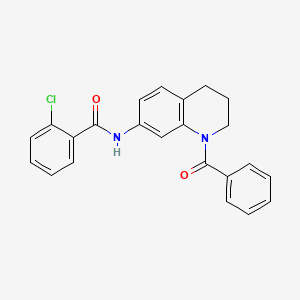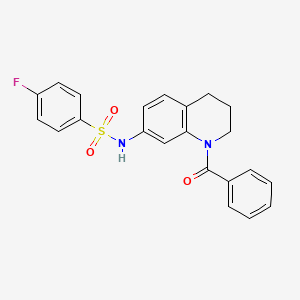
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide, or N-BTQC-2-S, is a novel small-molecule compound with a unique chemical structure. It is an organic compound that belongs to the family of quinolines and thiophenes. N-BTQC-2-S has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-BTQC-2-S has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-BTQC-2-S is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to interact with certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-BTQC-2-S has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis. It has also been shown to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-BTQC-2-S is a novel small-molecule compound with a wide range of biological activities. It is relatively easy to synthesize and has a high yield and purity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-BTQC-2-S in laboratory experiments. It is relatively expensive, and it is not always possible to obtain high purity samples. In addition, it is not always possible to obtain consistent results due to the variability in the synthesis process.
Orientations Futures
N-BTQC-2-S is a promising compound with a wide range of potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-BTQC-2-S and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on optimizing the synthesis process to improve the yield and purity of the compound. Finally, further research should focus on studying the safety and efficacy of N-BTQC-2-S in clinical trials.
Méthodes De Synthèse
N-BTQC-2-S can be synthesized through a condensation reaction between 1-benzoyl-1,2,3,4-tetrahydroquinoline and 5-chlorothiophene-2-sulfonamide. This reaction is typically carried out in an inert solvent such as toluene or ethyl acetate. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography. The yield of the reaction is usually high, and the purity of the product is typically greater than 95%.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKZWWDBDUOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














